![molecular formula C14H19N3O2S2 B5852906 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5852906.png)
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide, also known as PDK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Mechanism of Action
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide inhibits N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide by binding to its ATP-binding pocket, preventing the phosphorylation and activation of downstream targets such as Akt and mTOR. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has also been shown to have beneficial effects in other disease models. For example, it has been shown to improve glucose metabolism in diabetic mice by inhibiting N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide-mediated glucose uptake in adipose tissue. It has also been shown to have neuroprotective effects in models of Parkinson's disease by inhibiting N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide-mediated neuronal cell death.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide is its potency and selectivity for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide inhibition. This allows for specific targeting of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. However, one limitation of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its low solubility in aqueous solutions, which can make dosing and administration challenging.
Future Directions
There are several future directions for the study of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is its potential use in combination with other anticancer agents to enhance its efficacy. Another area of interest is its potential use in the treatment of other diseases such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis and formulation of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide for improved pharmacokinetics and bioavailability.
Synthesis Methods
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of a base, followed by purification through recrystallization. The yield of the synthesis process is approximately 50-60%.
Scientific Research Applications
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It is a potent inhibitor of 3-phosphoinositide-dependent protein kinase 1 (N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide), a key enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer. Inhibition of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide by N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
properties
IUPAC Name |
2,4,6-trimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-8(2)13-15-16-14(20-13)17-21(18,19)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSDZJHEQWUKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NN=C(S2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2,4,6-trimethyl-benzenesulfonamide |
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